Superior Planktonic Killing Enhancement with Azithromycin: AIA-1 vs. AIA-2 Head-to-Head
In a direct head-to-head time-killing assay using Pseudomonas aeruginosa PAO1 planktonic cells, the combination of azithromycin (256 μg/mL) with AIA-1 (32 μg/mL) reduced the 10-hour survival rate by more than 1,000-fold compared with azithromycin alone, whereas the combination with AIA-2 (32 μg/mL) achieved a greater than 10,000-fold reduction [1]. While AIA-2 produced a larger magnitude enhancement with azithromycin, AIA-1 demonstrated superior membrane perturbation activity (see Evidence Item 2), suggesting complementary mechanisms of action.
| Evidence Dimension | Planktonic survival reduction after 10 h (azithromycin combination) |
|---|---|
| Target Compound Data | >1,000-fold reduction in survival (AIA-1 32 μg/mL + azithromycin 256 μg/mL vs. azithromycin alone) |
| Comparator Or Baseline | AIA-2: >10,000-fold reduction; azithromycin alone: baseline (100% survival at t=0) |
| Quantified Difference | AIA-1: >1,000-fold reduction; AIA-2: >10,000-fold reduction; both AIA-1 and AIA-2 produce orders-of-magnitude enhancement over antibiotic alone |
| Conditions | P. aeruginosa PAO1 planktonic cells, LB medium, 37 °C, 10 h incubation, azithromycin 256 μg/mL, AIA-1/AIA-2 32 μg/mL |
Why This Matters
Procurement decisions for antibiotic tolerance research must consider that AIA-1 and AIA-2, despite structural similarity, produce quantitatively distinct killing enhancement profiles with different antibiotic classes, necessitating compound-specific validation rather than analog substitution.
- [1] Murakami K, Amoh T, Kariyama R, Hori K, Kumon H. Autoinducer Analogs Can Provide Bactericidal Activity to Macrolides in Pseudomonas aeruginosa through Antibiotic Tolerance Reduction. Antibiotics. 2021;11(1):10. doi:10.3390/antibiotics11010010 View Source
